molecular formula C17H16N4O2S B2980547 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide CAS No. 896328-89-5

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

Cat. No.: B2980547
CAS No.: 896328-89-5
M. Wt: 340.4
InChI Key: FUQJUOPMBRDKAJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a pyridotriazine core, which is a heterocyclic ring system containing nitrogen atoms. This core is substituted with a sulfanyl group linked to an acetamide moiety . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 326.37. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Crystal Structure and Conformation

Research into related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, reveals insights into crystal structure and molecular conformation. These compounds exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This folding is stabilized by intramolecular hydrogen bonds, suggesting that structural and conformational analysis is crucial for understanding the behavior and reactivity of similar compounds, including 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide (S. Subasri et al., 2016).

Synthesis and Antimicrobial Activity

A study on the synthesis, structural elucidation, and antimicrobial screening of derivatives related to the compound highlights the importance of the 1,2,4-triazole ring system in pharmaceutical applications. These derivatives have been found to possess a wide range of biological activities, including antibacterial, antifungal, and antituberculosis properties. This suggests potential applications of this compound in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).

Nucleophilic Replacement Reactions

Research into nucleophilic replacement reactions of sulphonate esters for the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose provides insights into the chemical reactivity and potential synthesis pathways for structurally similar compounds. These findings can inform synthetic strategies for derivatives of this compound, potentially expanding its range of applications in medicinal chemistry (Y. Ali & A. C. Richardson, 1969).

Antiviral and Virucidal Activity

A study on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives revealed their potential to reduce viral replication in both human adenovirus type 5 and ECHO-9 virus. This suggests that compounds with similar structures, including this compound, could be explored for their antiviral and virucidal activities, offering a new avenue for therapeutic applications (M. Wujec et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its effects would depend on its interactions with biological systems, which could be influenced by its molecular structure .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical substance, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-5-13(6-4-11)18-15(22)10-24-16-19-14-9-12(2)7-8-21(14)17(23)20-16/h3-9H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQJUOPMBRDKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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